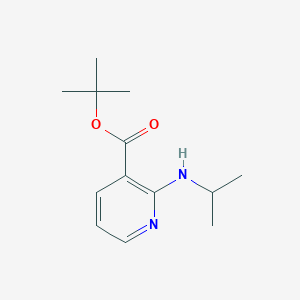

![molecular formula C18H24ClN5O2S B2468394 Chlorhydrate de N-(2-(diméthylamino)éthyl)-1-éthyl-N-(4-méthoxybenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1185086-45-6](/img/structure/B2468394.png)

Chlorhydrate de N-(2-(diméthylamino)éthyl)-1-éthyl-N-(4-méthoxybenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

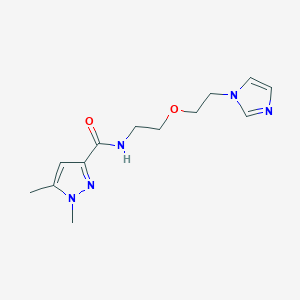

N-(2-(dimethylamino)ethyl)-1-ethyl-N-(4-methoxybenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H24ClN5O2S and its molecular weight is 409.93. The purity is usually 95%.

BenchChem offers high-quality N-(2-(dimethylamino)ethyl)-1-ethyl-N-(4-methoxybenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)ethyl)-1-ethyl-N-(4-methoxybenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Le copolymère à blocs amphiphile MPEG-b-(PC-g-PDMAEMA), modifié par une chimie « clic » azide-alcyne efficace, s'auto-assemble en micelles de taille nanométrique. Ces micelles peuvent encapsuler l'antioxydant, anti-inflammatoire et anticancéreux quercétine .

- Ces nanoparticules chargées de médicaments peuvent en outre former des micelleplexes avec l'ADN par des interactions électrostatiques. Ce système de double délivrance est prometteur pour la délivrance simultanée de médicaments et de gènes .

- PDMAEMA (poly[2-(diméthylamino)éthyl méthacrylate]) est soluble dans l'eau et chargé positivement. Il peut former des complexes électrostatiques avec des biomacromolécules anioniques comme l'ADN et l'ARN, ce qui le rend utile pour la délivrance de gènes .

- Les nanogels PDMAEMA ont été explorés comme systèmes de délivrance de médicaments pour les agents anticancéreux. Par exemple, des nanogels PDMAEMA réticulés chargés de chlorhydrate de pilocarpine ont servi de système de délivrance de médicaments oculaires .

- Des nanogels PDMAEMA thermosensibles et réticulés ont été utilisés pour la délivrance du médicament anticancéreux doxorubicine .

- Les nanovecteurs à base de PDMAEMA offrent une composition et des propriétés finement ajustées pour des thérapies ciblées. Leur synthèse contrôlée permet une conception précise de systèmes biocompatibles et biodégradables à base de polymères .

Systèmes de délivrance de médicaments

Applications anticancéreuses

Développement de médicaments anticancéreux

Nanovecteurs polymériques

Nanogels à réseaux interpénétrants

En résumé, ce composé est prometteur dans la délivrance de médicaments, la thérapie anticancéreuse et comme nanovecteur multifonctionnel. Ses propriétés uniques en font un domaine de recherche passionnant pour les applications biomédicales. 🌟

Mécanisme D'action

Target of Action

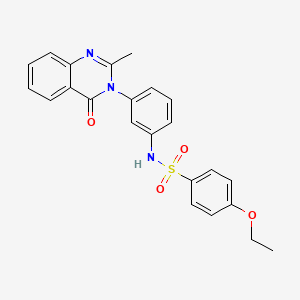

The primary targets of this compound are the Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response. The compound has shown weak COX-1 inhibitory activity and fair COX-2 inhibitory activity .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the formation of prostaglandins from arachidonic acid. This results in a decrease in the levels of prostaglandins, which are responsible for symptoms of inflammation such as pain, redness, and swelling.

Result of Action

The inhibition of COX enzymes by the compound leads to a decrease in the production of prostaglandins. This results in a reduction of inflammation, providing relief from symptoms associated with inflammatory conditions .

Analyse Biochimique

Biochemical Properties

Benzothiazole derivatives have been shown to interact with various enzymes and proteins . They have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . The specific interactions of this compound with enzymes, proteins, and other biomolecules need to be further investigated.

Cellular Effects

Benzothiazole derivatives have been reported to have anti-inflammatory properties . They have shown the ability to inhibit COX-1 and COX-2 enzymes, which play a crucial role in inflammation

Molecular Mechanism

It is known that benzothiazole derivatives can inhibit COX-1 and COX-2 enzymes . These enzymes are involved in the conversion of arachidonic acid into prostaglandins, which play a key role in inflammation

Propriétés

IUPAC Name |

N-[2-(dimethylamino)ethyl]-2-ethyl-N-(4-methoxy-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2S.ClH/c1-5-23-13(9-10-19-23)17(24)22(12-11-21(2)3)18-20-16-14(25-4)7-6-8-15(16)26-18;/h6-10H,5,11-12H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSQCLQRHZMSET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)N(CCN(C)C)C2=NC3=C(C=CC=C3S2)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((2,3,4-trimethylphenyl)sulfonyl)piperazine](/img/structure/B2468313.png)

![4-[(benzyloxy)methyl]-1-(2-chlorobenzoyl)piperidine](/img/structure/B2468317.png)

![1,3-Dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2468319.png)

![4-({[(2-Fluorophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2468320.png)

![2-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide](/img/structure/B2468321.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide](/img/structure/B2468325.png)

![2-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole](/img/structure/B2468328.png)

![3-(4-chlorobenzenesulfonyl)-N-[(4-fluorophenyl)methyl]-6-methoxyquinolin-4-amine](/img/structure/B2468330.png)